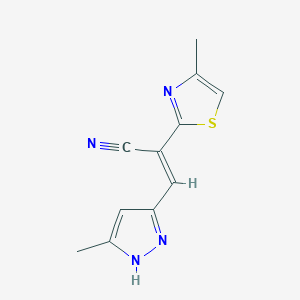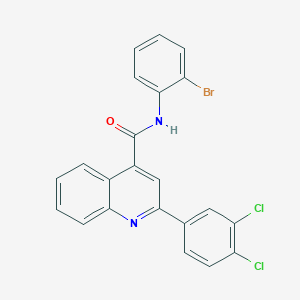![molecular formula C24H27N7O3S B10935473 [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10935473.png)
[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex heterocyclic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactionsCommon reagents include hydrazines, carbonyl compounds, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyrazole rings
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures .
Major Products
Major products from these reactions include various substituted quinolines and pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking and simulation studies .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Imidazole Derivatives: Widely used in pharmaceuticals for their antibacterial, antifungal, and anti-inflammatory activities.
Quinoline Derivatives: Commonly used in antimalarial drugs and other therapeutic agents.
Uniqueness
[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: stands out due to its unique combination of pyrazole, quinoline, and piperazine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential for novel therapeutic uses .
Properties
Molecular Formula |
C24H27N7O3S |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N7O3S/c1-4-30-16-21(17(2)27-30)23-13-20(19-7-5-6-8-22(19)26-23)24(32)29-9-11-31(12-10-29)35(33,34)18-14-25-28(3)15-18/h5-8,13-16H,4,9-12H2,1-3H3 |
InChI Key |
GFMCCTAUUKDETN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CN(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3,4-dimethylphenyl)-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10935396.png)
![N-[4-(butan-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B10935402.png)
![3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B10935403.png)

![4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10935411.png)
![3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B10935417.png)
![6-(furan-2-yl)-1,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935421.png)

![{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10935442.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10935444.png)
![6-(4-methoxyphenyl)-3-methyl-N-(4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}phenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935446.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935448.png)
![(2,4-Dinitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B10935449.png)
![2-{5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B10935452.png)
